molecular formula C18H12Cl2N2O2 B15021606 3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide

3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B15021606
M. Wt: 359.2 g/mol
InChI Key: WWGBWGOUPKFHMX-SRZZPIQSSA-N
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Description

3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anthelmintic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anthelmintic applications, it may interfere with the metabolic pathways of parasitic worms, leading to their immobilization and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both furan and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12Cl2N2O2

Molecular Weight

359.2 g/mol

IUPAC Name

3-chloro-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H12Cl2N2O2/c19-14-6-4-12(5-7-14)17-9-8-16(24-17)11-21-22-18(23)13-2-1-3-15(20)10-13/h1-11H,(H,22,23)/b21-11+

InChI Key

WWGBWGOUPKFHMX-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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